

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

structural elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1594474

[Get Quote](#)

An In-depth Technical Guide to the Structural Elucidation of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**

Introduction

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds significant in both industrial and pharmaceutical contexts. As a derivative of N-methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent, its characterization is crucial for process chemistry, metabolite identification, and as a building block in organic synthesis.^[1] ^[2] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this molecule. We will move beyond simple data reporting to explore the causal relationships between the molecular structure and its spectroscopic signatures, offering a robust framework for researchers, scientists, and drug development professionals. The core principle of this guide is the integration of orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a self-validating case for the compound's identity.

Foundational Identity: Physicochemical Properties

Before delving into complex spectral data, establishing the foundational properties of the target molecule is paramount. These data points provide the initial constraints for all subsequent analyses. The identity of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one** is summarized below.
^[3]^[4]

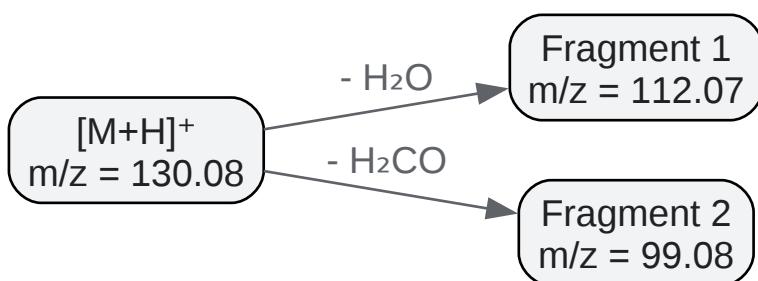
Property	Value	Source
IUPAC Name	3-(hydroxymethyl)-1-methylpyrrolidin-2-one	PubChem[3]
Molecular Formula	C ₆ H ₁₁ NO ₂	PubChem[3]
Molecular Weight	129.16 g/mol	PubChem[3]
CAS Number	577780-05-3	PubChem[3]
Canonical SMILES	CN1CCC(C1=O)CO	PubChem[3]

Mass Spectrometry: Confirming Mass and Substructure

Mass spectrometry serves as the first line of analytical inquiry, providing two critical pieces of information: the exact molecular weight and, through fragmentation, a preliminary "blueprint" of the molecule's substructures.

Expertise & Causality

We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to achieve precise mass determination. ESI is a soft ionization technique, which is crucial for preserving the molecular ion, while high resolution distinguishes the elemental composition C₆H₁₁NO₂ from other potential isobaric formulas. The subsequent fragmentation (MS/MS) is not random; it occurs at the weakest bonds and results in the most stable charged fragments, providing logical clues to the molecular assembly. For instance, the bond between the pyrrolidinone ring and the hydroxymethyl group is a likely point of cleavage.


Experimental Protocol: LC-MS (ESI-TOF)

- Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5][6]
- Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][8]

- Chromatography: Inject 5 μL of the sample onto a C18 column with a gradient elution to separate the analyte from any impurities.
- Mass Spectrometry (MS1 Scan): Acquire full scan mass spectra in positive ion mode over a range of m/z 50-300 to identify the protonated molecular ion $[\text{M}+\text{H}]^+$.
- Tandem Mass Spectrometry (MS/MS): Isolate the $[\text{M}+\text{H}]^+$ ion (m/z 130.08) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Data & Interpretation

- High-Resolution MS: The protonated molecule $[\text{M}+\text{H}]^+$ is expected at m/z 130.0811, corresponding to the elemental formula $[\text{C}_6\text{H}_{12}\text{NO}_2]^+$.
- Key Fragmentation Pathways: The MS/MS spectrum provides a fingerprint. The primary fragmentations are predicted to be:
 - Loss of the hydroxymethyl group ($-\text{CH}_2\text{OH}$): A neutral loss of 30 Da, leading to a fragment at m/z 99.08. This is a common pathway for primary alcohols.
 - Loss of water ($-\text{H}_2\text{O}$): A neutral loss of 18 Da from the protonated molecular ion, resulting in a fragment at m/z 112.07.

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The principle rests on the fact that chemical bonds vibrate at specific frequencies, and these frequencies are altered by the bond type and the atoms involved.

Expertise & Causality

The structure of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one** contains three key functional groups whose IR signatures are highly characteristic: the alcohol (-OH), the lactam (a cyclic amide), and the saturated alkyl framework. The O-H bond, due to hydrogen bonding, produces a uniquely broad and strong absorption band, making it one of the most easily identifiable features in an IR spectrum.[9] The carbonyl (C=O) of the five-membered lactam ring absorbs at a specific frequency (lower than a typical ketone but higher than a linear amide) due to ring strain and amide resonance.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[11][12][13]
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Expected Data & Interpretation

The following table summarizes the expected vibrational frequencies that confirm the compound's functional makeup.

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Appearance	Causality/Significance
3500 - 3200	O-H Stretch (Alcohol)	Strong, Broad	Confirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding. [14]
2950 - 2850	C-H Stretch (Alkyl)	Medium-Strong, Sharp	Indicates the sp ³ -hybridized C-H bonds of the pyrrolidine ring, N-methyl, and hydroxymethyl groups.
1690 - 1670	C=O Stretch (Lactam)	Very Strong, Sharp	Diagnostic for the five-membered cyclic amide (γ -lactam) carbonyl group. [15]
1260 - 1050	C-O Stretch (Alcohol)	Strong	Corresponds to the stretching vibration of the primary alcohol C-O bond. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, every atom's connectivity can be established.

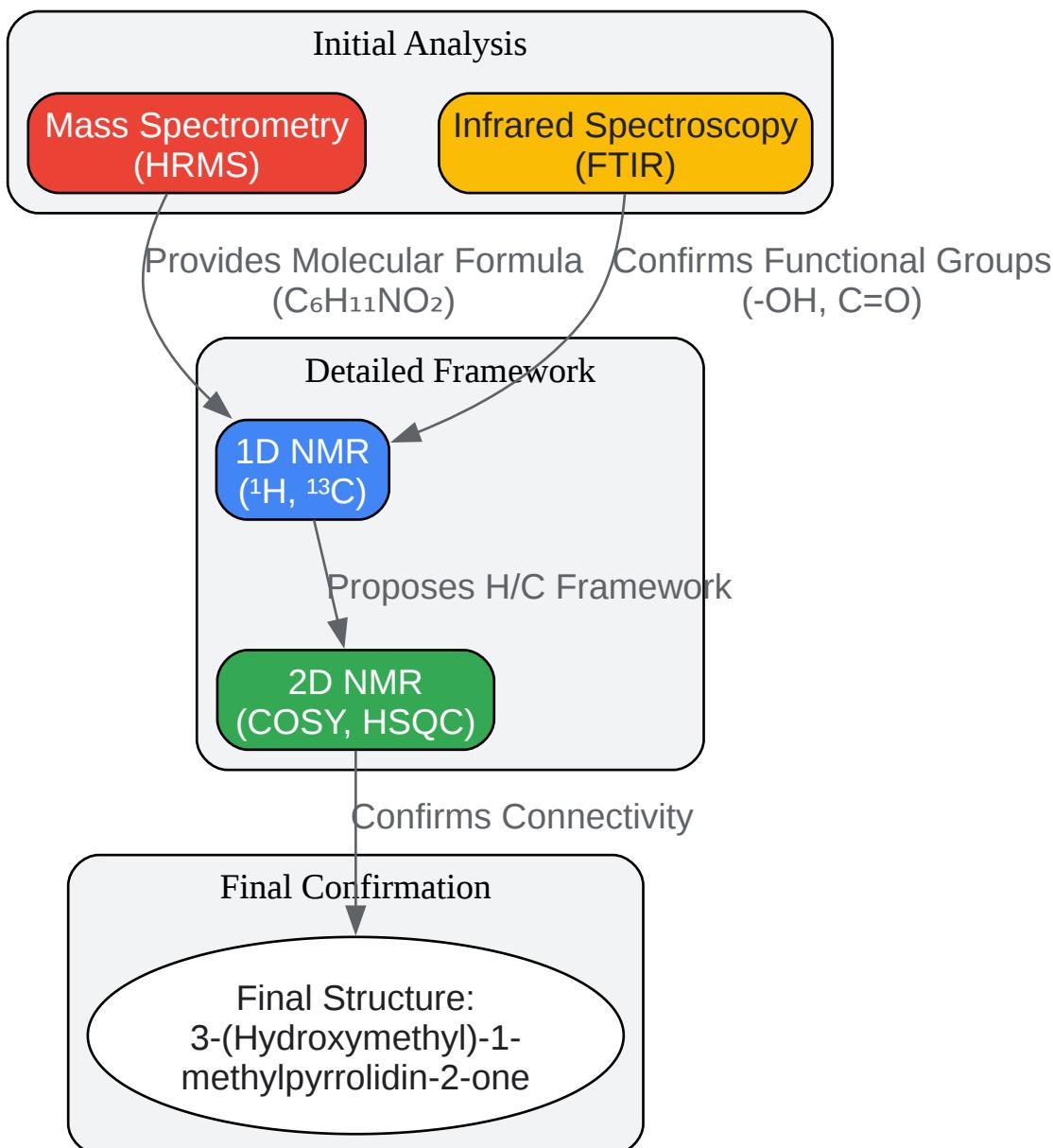
Expertise & Causality

The chemical shift of each proton and carbon is dictated by its local electronic environment. Electronegative atoms like oxygen and nitrogen "deshield" nearby nuclei, causing their signals

to appear further downfield (at a higher ppm value). The splitting (multiplicity) of proton signals is caused by spin-spin coupling with non-equivalent protons on adjacent carbons, directly revealing which groups are connected. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) serve as self-validating systems by visually correlating coupled protons (COSY) and protons with their directly attached carbons (HSQC), removing any ambiguity in assignment.[\[16\]](#)[\[17\]](#)

Experimental Protocol: High-Field NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
- ^1H NMR: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.


Predicted NMR Data & Interpretation

The following table details the predicted signals for **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**.

¹ H NMR Data	Signal	δ (ppm, est.)	Multiplicity	Integration	Assignment
a	3.65 - 3.80	m	2H		-CH ₂ -OH
b	3.25 - 3.40	m	2H		-N-CH ₂ -CH ₂ -
c	2.90	s	3H		-N-CH ₃
d	2.50 - 2.65	m	1H		-CO-CH-CH ₂ -
e	1.90 - 2.20	m	2H		-CH-CH ₂ - CH ₂ -
f	(variable)	br s	1H		-CH ₂ -OH
¹³ C NMR Data	Signal	δ (ppm, est.)		Assignment	
1	~175.5			C=O (Lactam Carbonyl)	
2	~63.0			-CH ₂ -OH	
3	~48.5			-N-CH ₂ -CH ₂ -	
4	~42.0			-CO-CH-CH ₂ -	
5	~29.5			-N-CH ₃	
6	~23.0			-CH-CH ₂ - CH ₂ -	

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The power of this approach lies in the logical integration of all data streams. The workflow below illustrates how information from each experiment builds upon the last to yield an unambiguous structural assignment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one** is a clear demonstration of modern analytical chemistry principles. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify the constituent functional groups, and a suite of NMR techniques to map the precise atomic connectivity, we

can confirm the molecule's identity with a high degree of confidence. This integrated, evidence-based approach ensures scientific rigor and provides a reliable framework for the characterization of novel and known chemical entities in any research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C6H11NO2 | CID 535874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]

- To cite this document: BenchChem. [3-(Hydroxymethyl)-1-methylpyrrolidin-2-one structural elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594474#3-hydroxymethyl-1-methylpyrrolidin-2-one-structural-elucidation\]](https://www.benchchem.com/product/b1594474#3-hydroxymethyl-1-methylpyrrolidin-2-one-structural-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com